2-Chlorobenzoic acid-(phenyl-13C6)
Overview
Description
2-Chlorobenzoic acid-(phenyl-13C6) is a chemical compound with the molecular formula 13C6CH5ClO2 and a molecular weight of 162.52 g/mol . This compound is a labeled version of 2-Chlorobenzoic acid, where the phenyl ring is substituted with carbon-13 isotopes. It is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.
Mechanism of Action
Target of Action
This compound is a stable isotope-labeled version of 2-Chlorobenzoic acid, which means it has the same chemical structure but with carbon-13 (^13C) atoms replacing the regular carbon-12 (^12C) atoms in the phenyl ring . Stable isotopes are often used in metabolic studies, environmental research, and drug development .
Mode of Action
It’s worth noting that the presence of the ^13c label allows for the tracking of the compound in biological systems, which can provide valuable insights into its interactions with its targets .
Biochemical Pathways
One study mentions the aerobic degradation of 2-chlorobenzoic acid by the enzyme 2-chlorobenzoate-1,2-dioxygenase, which converts 2-chlorobenzoic acid to catechol
Result of Action
As a stable isotope-labeled compound, it is primarily used in research settings for tracing the compound’s metabolic pathways .
Biochemical Analysis
Biochemical Properties
The role of 2-Chlorobenzoic acid-(phenyl-13C6) in biochemical reactions is not well-documented in the available literature. It is known that chlorobenzoic acids can participate in various biochemical reactions, often acting as intermediates in metabolic pathways
Molecular Mechanism
The molecular mechanism of action of 2-Chlorobenzoic acid-(phenyl-13C6) is not well-understood. It is known that chlorobenzoic acids can interact with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzoic acid-(phenyl-13C6) typically involves the chlorination of benzoic acid-(phenyl-13C6). The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the ortho position of the benzoic acid ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane .
Industrial Production Methods
Industrial production of 2-Chlorobenzoic acid-(phenyl-13C6) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzoic acid-(phenyl-13C6) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form derivatives such as 2-chlorobenzoyl chloride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like thionyl chloride or phosphorus pentachloride.
Major Products
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Reduction: 2-Chlorobenzyl alcohol or 2-Chlorobenzaldehyde.
Oxidation: 2-Chlorobenzoyl chloride.
Scientific Research Applications
2-Chlorobenzoic acid-(phenyl-13C6) is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate the kinetics of chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and as a standard in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzoic acid-(phenyl-13C6)
- 2-Bromobenzoic acid-(phenyl-13C6)
- Anthranilic acid-(phenyl-13C6)
Uniqueness
2-Chlorobenzoic acid-(phenyl-13C6) is unique due to its specific isotopic labeling, which allows for detailed studies in various scientific fields. The presence of the chlorine atom at the ortho position also provides distinct reactivity compared to other similar compounds, making it valuable in substitution and reduction reactions .
Properties
IUPAC Name |
6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCLCGXPQILATA-IDEBNGHGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480606 | |
Record name | 2-Chlorobenzoic acid-(phenyl-13C6) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125970-63-0 | |
Record name | 2-Chlorobenzoic acid-(phenyl-13C6) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 125970-63-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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